2,2,4-Trimethyl-6-(pyrrolidin-1-yl)-1,2-dihydro-1,5-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4-Trimethyl-6-(pyrrolidin-1-yl)-1,2-dihydro-1,5-naphthyridine is a heterocyclic compound that features a naphthyridine core with a pyrrolidine substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-Trimethyl-6-(pyrrolidin-1-yl)-1,2-dihydro-1,5-naphthyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trimethylpyridine with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using standard chromatographic techniques .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, crystallization, and recrystallization to obtain the final product in a pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2,4-Trimethyl-6-(pyrrolidin-1-yl)-1,2-dihydro-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Naphthyridine derivatives with various functional groups.
Reduction: Reduced naphthyridine compounds.
Substitution: Substituted naphthyridine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2,2,4-Trimethyl-6-(pyrrolidin-1-yl)-1,2-dihydro-1,5-naphthyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2,4-Trimethyl-6-(pyrrolidin-1-yl)-1,2-dihydro-1,5-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Vergleich Mit ähnlichen Verbindungen
- 2,2,4-Trimethyl-6-pyridin-3-yl-1H-quinoline
- 2,2,4-Trimethyl-6-(3-trifluoromethylphenyl)-1H-quinoline
- 2,2,4-Trimethyl-6-propan-2-yloxy-1H-quinoline
Uniqueness: 2,2,4-Trimethyl-6-(pyrrolidin-1-yl)-1,2-dihydro-1,5-naphthyridine is unique due to its specific substitution pattern and the presence of the pyrrolidine group, which imparts distinct chemical and biological properties compared to other similar compounds .
Eigenschaften
CAS-Nummer |
88724-31-6 |
---|---|
Molekularformel |
C15H21N3 |
Molekulargewicht |
243.35 g/mol |
IUPAC-Name |
2,2,4-trimethyl-6-pyrrolidin-1-yl-1H-1,5-naphthyridine |
InChI |
InChI=1S/C15H21N3/c1-11-10-15(2,3)17-12-6-7-13(16-14(11)12)18-8-4-5-9-18/h6-7,10,17H,4-5,8-9H2,1-3H3 |
InChI-Schlüssel |
DLSFYDZSHOKQLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(NC2=C1N=C(C=C2)N3CCCC3)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.